molecular formula C18H33NO2 B1234757 linoleyl hydroxamic acid CAS No. 29204-26-0

linoleyl hydroxamic acid

Cat. No.: B1234757
CAS No.: 29204-26-0
M. Wt: 295.5 g/mol
InChI Key: ICBBTPIZRNITQC-HZJYTTRNSA-N
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Description

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra reveal characteristic absorptions (Table 1):

Peak (cm⁻¹) Assignment
3300–3200 N–O and O–H stretching (hydroxamic acid group)
1650 C=O stretching (amide I band)
1550 N–H bending (amide II band)
980–960 C–O–N deformation (hydroxamate)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CD₃OD) :

  • δ 5.35–5.30 (m, 4H, CH=CH).
  • δ 3.10 (t, J = 6.5 Hz, 2H, CH₂–CO).
  • δ 2.75 (t, J = 5.8 Hz, 2H, CH₂–NHOH).
  • δ 1.25 (br s, 20H, aliphatic CH₂).

¹³C NMR (75 MHz, CD₃OD) :

  • δ 174.5 (C=O).
  • δ 130.2–127.8 (CH=CH).
  • δ 35.1–22.7 (aliphatic CH₂).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 296.3 [M+H]⁺, 318.3 [M+Na]⁺.
  • APCI-MS : Fragmentation peaks at m/z 278.1 (loss of H₂O) and 263.0 (loss of NH₂OH).
  • Exact mass : 295.2511 Da (calc. for C₁₈H₃₃NO₂).

Crystallographic and Conformational Studies

Crystallographic data for LHA remain limited due to challenges in obtaining single crystals, likely attributable to its flexible aliphatic chain. However, computational and experimental studies provide insight:

  • Molecular Dynamics Simulations :

    • The cis double bonds induce a 30–40° kink in the hydrocarbon chain, reducing packing efficiency.
    • The hydroxamic acid group adopts a planar conformation, optimizing hydrogen bonding with enzymatic active sites.
  • 3D Conformational Analysis :

    • Flexible rotatable bonds (14 in total) allow multiple low-energy conformers.
    • The most stable conformer places the hydroxamic acid group perpendicular to the aliphatic chain, minimizing steric hindrance.
  • Comparative Studies :

    • X-ray structures of related hydroxamic acids (e.g., benzohydroxamic acid) show similar Fe³⁺-chelating geometries, suggesting analogous binding modes for LHA.

Properties

CAS No.

29204-26-0

Molecular Formula

C18H33NO2

Molecular Weight

295.5 g/mol

IUPAC Name

(9Z,12Z)-N-hydroxyoctadeca-9,12-dienamide

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h6-7,9-10,21H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

ICBBTPIZRNITQC-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NO

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NO

Synonyms

linoleate-hydroxamic acid
linoleic acid hydroxamate
linoleyl hydroxamic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linoleyl hydroxamic acid typically involves the hydroxylation of octadeca-9,12-dienoic acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and spectroscopic methods is essential for the identification and purification of the compound.

Chemical Reactions Analysis

LHA Interactions with Lipoxygenase

LHA inhibits lipoxygenase by interacting with the iron center of the enzyme . Spectroscopic studies suggest that LHA does not reduce Fe3+ to Fe2+ but instead forms an LHA-Fe3+-lipoxygenase complex . The formation of this complex is thought to be responsible for LHA's inhibitory activity, particularly in the initial stages of enzyme inhibition .

  • Inhibition of Potato Lipoxygenase: Research has demonstrated LHA's ability to inhibit potato lipoxygenase (ptLOX). LHA treatment quenches the g=6.3 signal, which is characteristic of high-spin Fe3+ in ptLOX . Concurrently, there is an increase in the signal at g=4.35, indicating the formation of the LHA-Fe3+-ptLOX complex .

  • Inhibition of Porcine Leukocyte 12-Lipoxygenase: LHA has been found to be an effective inhibitor of 12-lipoxygenase derived from porcine leukocytes . Pre-incubating 12-lipoxygenase with LHA leads to a time- and dose-dependent inhibition of the enzyme .

LHA Effects on Liver Function

Studies on liver cells have shown that LHA can influence neutrophil and lymphocyte activity .

LHA and Toxic Hepatitis Treatment

LHA has been studied for its potential role in treating toxic hepatitis . The application of LHA to injured livers can reduce toxic morphological changes, suggesting that blocking lipoxygenase activity has a protective effect . LHA may be preferable for toxic hepatitis treatment due to its favorable regulation of neutrophil reactions .

Scientific Research Applications

Enzyme Inhibition

1. Lipoxygenase Inhibition

Linoleyl hydroxamic acid has demonstrated significant inhibitory effects on lipoxygenase enzymes, particularly porcine leukocyte 12-lipoxygenase. Studies show that LHA can inhibit this enzyme in a dose-dependent manner, with an IC50 value of approximately 0.65 µM after preincubation. This inhibition is crucial as lipoxygenases are involved in the metabolism of arachidonic acid, leading to inflammatory mediators that contribute to various diseases, including asthma and cardiovascular conditions .

2. Suicide Inhibition Mechanism

LHA acts as a suicide inhibitor for 5-lipoxygenase, effectively blocking the enzyme's activity. This mechanism has implications for developing anti-inflammatory therapies, as it can reduce the production of leukotrienes, which are potent inflammatory mediators .

Anticancer Properties

1. Histone Deacetylase Inhibition

Hydroxamic acids, including LHA, are recognized for their role as histone deacetylase inhibitors (HDACi). This property is significant in cancer therapy because HDAC inhibition can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells. Research indicates that LHA could be a promising candidate in developing anticancer agents targeting specific malignancies .

2. Antitumor Activity

LHA has been evaluated for its antitumor activity against various cancer cell lines. The compound's ability to inhibit key enzymes involved in tumor progression positions it as a potential therapeutic agent in oncology .

Antimicrobial and Antiparasitic Activities

1. Antimicrobial Effects

This compound has shown antimicrobial properties against several bacterial strains. Its ability to chelate metal ions may contribute to this activity by disrupting microbial metabolic processes .

2. Trypanocidal Activity

Recent studies have explored LHA derivatives for their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. These studies indicate that certain derivatives of hydroxamic acids exhibit potent trypanocidal activities with low toxicity to mammalian cells, making them suitable candidates for further development in treating parasitic infections .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of linoleic acid with hydroxylamine under specific conditions to yield high-purity products. Various methods have been explored to optimize yield and purity, including enzymatic synthesis using lipases .

Case Studies

StudyFocusFindings
Lipoxygenase InhibitionLHA inhibits porcine leukocyte 12-lipoxygenase with an IC50 of 0.65 µM.
Anti-inflammatory EffectsDemonstrated strong inhibition of 5-lipoxygenase activity via suicide inhibition mechanism.
Trypanocidal ActivityCertain LHA derivatives showed potent activity against Trypanosoma brucei with low toxicity to mammalian cells.
Anticancer PropertiesLHA acts as a histone deacetylase inhibitor, showing potential in cancer therapy applications.

Mechanism of Action

The mechanism of action of linoleyl hydroxamic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and metabolic pathways. For example, it may bind to peroxisome proliferator-activated receptors and modulate their activity, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Critical Notes and Contradictions

  • Dose-Dependent Effects : While LHA reduces lipid peroxidation at moderate doses, high doses of hydroxamic acids (e.g., SAHA) may disrupt antioxidant balance, as seen in hepatic GSH depletion .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing linoleyl hydroxamic acid with high purity?

  • Methodological Answer : this compound can be synthesized via hydroxylation reactions using methyl linoleate and hydroxylamine hydrochloride as precursors. Solvent systems like methanol-water mixtures (e.g., 4:1 v/v) are optimal for enhancing reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography ensures >99% purity, validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • Fourier-transform infrared spectroscopy (FTIR) to confirm hydroxamate (-CONHOH) functional groups (peaks at ~1640 cm⁻¹ for C=O and ~3200 cm⁻¹ for N-H).
  • Mass spectrometry (MS) for molecular ion verification (expected m/z ~335 for this compound).
  • Elemental analysis to ensure stoichiometric consistency .

Q. What experimental designs are suitable for assessing this compound’s inhibition of lipoxygenases (LOXs)?

  • Methodological Answer : Use in vitro enzymatic assays with purified LOX isoforms (e.g., 5-LOX, 12-LOX).

  • Pre-incubate the enzyme with this compound (0.1–100 µM) for 10–30 minutes.
  • Monitor substrate oxidation (e.g., linoleic acid) spectrophotometrically at 234 nm (conjugated diene formation).
  • Calculate IC₅₀ values using nonlinear regression analysis. Comparative studies with known inhibitors (e.g., zileuton) are critical for benchmarking .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s effects on lipid peroxidation be resolved?

  • Methodological Answer : Discrepancies (e.g., reduced lipid peroxidation in hypoxic rats vs. no effect in normoxic models) likely arise from context-dependent mechanisms.

  • Experimental Design : Compare dose-response curves (1–50 mg/kg) across tissue types (liver, spleen) under varying oxygen tensions.
  • Biomarkers : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay and glutathione (GSH) depletion via Ellman’s reagent.
  • Statistical Analysis : Use multivariate ANOVA to isolate variables (e.g., oxidative stress vs. direct enzyme inhibition) .

Q. What computational models predict the environmental biodegradability of this compound?

  • Methodological Answer : Apply Quantitative Structure-Biodegradability Relationship (QSBR) models:

  • Descriptors : Use EHOMO (energy of the highest occupied molecular orbital) and ClogP (partition coefficient) for predictive equations.
  • Validation : Validate with experimental biodegradation rates (e.g., OECD 301F test) and UV/IR spectroscopy to track degradation intermediates .

Q. How can this compound be optimized for selective histone deacetylase (HDAC) inhibition?

  • Methodological Answer : Modify the linker region adjacent to the hydroxamic acid moiety:

  • Structural Tuning : Introduce bulky substituents (e.g., aryl groups) to exploit HDAC6/8’s wider active sites.
  • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity.
  • In vitro testing: Compare IC₅₀ values across HDAC isoforms (1, 6, 8) using fluorogenic substrates .

Q. What strategies address dose-dependent oxidative stress in in vivo toxicity studies?

  • Methodological Answer : For high-dose toxicity (e.g., hepatic GSH depletion):

  • Co-administration : Pair this compound with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative damage.
  • Tissue-Specific Analysis : Use laser capture microdissection (LCM) to isolate hepatocytes and splenocytes for targeted transcriptomics (e.g., Nrf2 pathway genes) .

Data Contradiction and Resolution

  • Example : Conflicting reports on lipid peroxidation inhibition may stem from differences in experimental models (e.g., acute hypoxia vs. chronic oxidative stress). Researchers should standardize hypoxia protocols (e.g., 5% O₂ exposure for 24 hours) and include positive controls (e.g., vitamin E) to contextualize results .

Key Research Gaps

  • Multi-Target Drug Design : this compound’s dual LOX/HDAC inhibition potential remains underexplored. Prioritize in silico screening (e.g., SwissTargetPrediction) to identify synergistic targets .
  • Long-Term Toxicity : No data exist on chronic exposure (>6 months). Implement 52-week rodent studies with histopathological endpoints .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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linoleyl hydroxamic acid
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linoleyl hydroxamic acid

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